Alinidine

Overview

Description

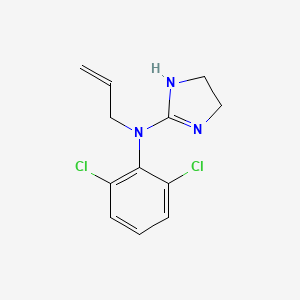

Alinidine (ST567) is a negative chronotrope developed in the 1970s and 1980s . It causes bradycardia by inhibiting the pacemaker current by altering the maximal channel conductance and voltage threshold . Its development was halted because it was not sufficiently specific for its target .

Synthesis Analysis

Alinidine is an HCN Channel blocker of neuronal I_h, related cardiac I_f channels, and ATP-sensitive K_ir channels . It is an analog of clonidine; a bradycardic and antiarrhythmic agent (sinus tachyarrhythmias) . Alinidine affects physiological markers in conscious dogs .Molecular Structure Analysis

The molecular formula of Alinidine is C12H13Cl2N3 . Its molecular weight is 270.15 g/mol . The IUPAC name is N - (2,6-dichlorophenyl)- N -prop-2-enyl-4,5-dihydro-1 H -imidazol-2-amine .Physical And Chemical Properties Analysis

Alinidine is a solid substance stored under inert gas . It is off-white in color and soluble in DMSO . The storage temperature is 2-8°C .Scientific Research Applications

Heart Rate Reduction without Beta-Adrenoceptor Blockade

Alinidine, a novel drug, uniquely reduces heart rate without blocking beta-adrenoceptors, making it potentially useful for patients with angina and tachyarrhythmias (Harron, Riddell, & Shanks, 1981).

Potential in Coronary Heart Disease Therapy

Alinidine, as a bradycardic agent, shows promise in coronary heart disease therapy. Its ability to reduce resting heart rate and cardiac index without significantly altering left ventricular filling pressures or end-diastolic volume index suggests potential efficacy even in patients with impaired left ventricular function (Wiegand & Kreuzer, 1987).

Effects in Patients with Unstable Angina or Myocardial Infarction

In patients with unstable angina or myocardial infarction, Alinidine demonstrated a decrease in heart rate and arterial pressure, with no significant changes in stroke volume or cardiac output. This indicates its potential utility in these patient groups (Simoons & Hugenholtz, 1984).

Sinus Node Inhibition Mechanism

Alinidine's mechanism of action involves specific sinus node inhibition, indicated by its selective effect on the sinus node without negative inotropic action or alterations in calcium concentration and myocardial contraction (Millar & Williams, 1981).

Electrophysiological Effects on Sino-Atrial Node Cells

Alinidine decreases the spontaneous frequency in rabbit sino-atrial node cells, affecting ionic currents such as the slow inward current (Is), outward current (Ik), and hyperpolarization-activated inward current (Ih), thereby contributing to its negative chronotropic action (Satoh & Hashimoto, 1986).

Efficacy in Angina Pectoris

Clinical trials have shown that Alinidine reduces the number of anginal attacks and improves exercise tolerance in patients with angina pectoris. Its heart rate reduction properties contribute to a decreased ischemic ST-segment depression, indicating its potential as a therapeutic agent in angina management (Meinertz et al., 1983).

Proposed Fifth Class of Antiarrhythmic Action

Alinidine's unique mode of action, particularly its restriction of anionic current, suggests it could represent a new, fifth class of antiarrhythmic action. This finding is significant for its potential implications in arrhythmia management (Millar & Williams, 1981).

Influence on Cardiac Pacemaker Activity

Alinidine's bradycardic effect in the presence of cesium, which blocks inward currents, confirms its role in modulating cardiac pacemaker activity. This supports its use in conditions where heart rate reduction is beneficial (Dennis & Williams, 1986).

Improvement of Perfusion and Function in Ischemic Myocardium

In studies involving pigs with induced myocardial ischemia, Alinidine improved myocardial perfusion and function by reducing heart rate and favorably redistributing blood flow. This underscores its therapeutic potential in ischemic heart conditions (Schamhardt, Verdouw, & Saxena, 1981).

Metabolic Response in High-Demand Myocardial Ischemia

Alinidine showed positive effects on oxygen extraction and reduced signs of anaerobic metabolism in high-demand myocardial ischemia. This suggests its role in managing conditions where myocardial oxygen supply is critical (Hanet et al., 1989).

Electrophysiological and Antianginal Actions in Heart Patients

In heart patients, Alinidine demonstrated specific electrophysiological properties distinct from other bradycardia-inducing agents. It effectively reduced anginal attacks and improved exercise tolerance, highlighting its potential in cardiac therapy (Meinertz, Kasper, & Jähnchen, 1987).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTYVEUAQHPPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022571 | |

| Record name | Alinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alinidine | |

CAS RN |

33178-86-8 | |

| Record name | Alinidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alinidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

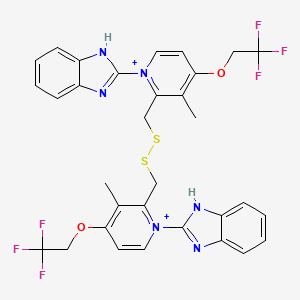

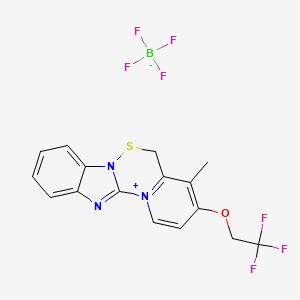

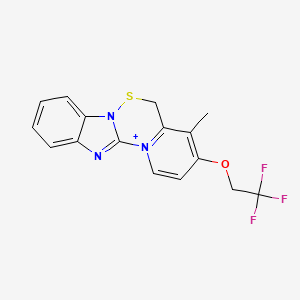

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)

![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B1665633.png)